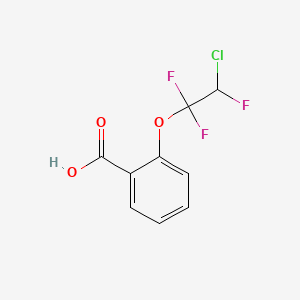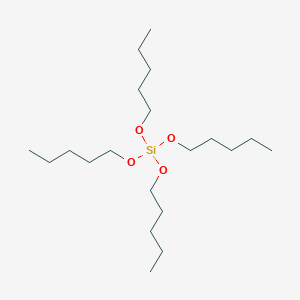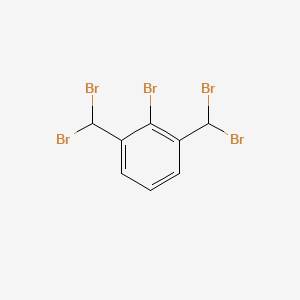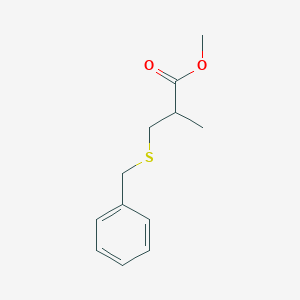
Methyl 3-(benzylsulfanyl)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(ベンジルスルファニル)-2-メチルプロパン酸メチルは、エステルのクラスに属する有機化合物です。これは、メチルプロパン酸骨格にベンジルスルファニル基が結合していることを特徴としています。
準備方法
合成経路と反応条件
3-(ベンジルスルファニル)-2-メチルプロパン酸メチルの合成は、通常、酸触媒の存在下での3-(ベンジルスルファニル)-2-メチルプロパン酸とメタノールとのエステル化反応によって行われます。反応は、酸のエステルへの完全な変換を確実にするために、還流条件下で行われます。この反応で使用される一般的な触媒には、硫酸やp-トルエンスルホン酸があります。
工業生産方法
工業規模では、3-(ベンジルスルファニル)-2-メチルプロパン酸メチルの生産には、効率と収率を高めるために連続フロープロセスが採用される場合があります。高度な触媒系と最適化された反応条件を使用することにより、合成のスケーラビリティをさらに向上させることができます。
化学反応の分析
反応の種類
3-(ベンジルスルファニル)-2-メチルプロパン酸メチルは、次のようなさまざまな化学反応を起こすことができます。
酸化: スルファニル基は酸化されてスルホキシドまたはスルホンを形成することができます。
還元: エステル基は対応するアルコールに還元することができます。
置換: ベンジルスルファニル基は求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸 (m-CPBA) などの試薬を穏やかな条件下で使用することができます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) は、一般的に使用される還元剤です。
置換: チオールやアミンなどの求核剤を塩基の存在下で使用して、置換反応を促進することができます。
生成される主な生成物
酸化: スルホキシドまたはスルホン。
還元: 対応するアルコール。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
3-(ベンジルスルファニル)-2-メチルプロパン酸メチルは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素阻害やタンパク質相互作用に関する研究で使用することができます。
産業: 特殊化学品や材料の製造に使用されます。
科学的研究の応用
Methyl 3-(benzylsulfanyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
3-(ベンジルスルファニル)-2-メチルプロパン酸メチルの作用機序には、特定の分子標的との相互作用が含まれます。ベンジルスルファニル基は、タンパク質や酵素の求核部位と共有結合を形成し、その活性を阻害したり、修飾したりすることができます。エステル基は加水分解されて活性なスルファニル化合物を放出し、それが標的分子に作用することができます。
類似化合物との比較
類似化合物
- 3-(フェニルスルファニル)-2-メチルプロパン酸メチル
- 3-(メチルスルファニル)-2-メチルプロパン酸メチル
- 3-(ベンジルスルファニル)-2-メチルプロパン酸エチル
独自性
3-(ベンジルスルファニル)-2-メチルプロパン酸メチルは、ベンジルスルファニル基の存在により、他の類似化合物とは異なる化学反応性と生物活性を持ちます。この独自性は、研究や産業におけるさまざまな用途において、貴重な化合物となっています。
特性
CAS番号 |
5331-04-4 |
|---|---|
分子式 |
C12H16O2S |
分子量 |
224.32 g/mol |
IUPAC名 |
methyl 3-benzylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C12H16O2S/c1-10(12(13)14-2)8-15-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChIキー |
VIAAAKCYRCELPR-UHFFFAOYSA-N |
正規SMILES |
CC(CSCC1=CC=CC=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-Methylphenyl)-2-({4-(3-methylphenyl)-5-[(4-(3-methylphenyl)-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B11959669.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11959685.png)
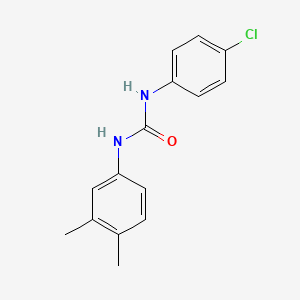
![[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol](/img/structure/B11959704.png)


![n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)](/img/structure/B11959729.png)
